molecular formula C17H22F2N4O4S B10956733 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine

Cat. No.: B10956733
M. Wt: 416.4 g/mol
InChI Key: JBEJYTPBDWTTBO-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine typically involves multiple steps. One common method includes the reaction of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride with 4-(3,4-dimethoxybenzyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C17H22F2N4O4S

Molecular Weight

416.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H22F2N4O4S/c1-26-15-4-3-13(9-16(15)27-2)11-21-5-7-22(8-6-21)28(24,25)14-10-20-23(12-14)17(18)19/h3-4,9-10,12,17H,5-8,11H2,1-2H3

InChI Key

JBEJYTPBDWTTBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F)OC

Origin of Product

United States

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